3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: is a heterocyclic compound that contains a fluorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer activities .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. It is being studied for its ability to interact with biological targets and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
Comparison: Compared to its analogs, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMOEJUCOLPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258631 |
Source
|
Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-17-9 |
Source
|
Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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